
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride is a synthetic organic compound with a molecular formula of C9H16N2·HCl. This compound is characterized by a piperidine ring substituted with a methyl group and a prop-2-yn-1-yl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated with a methyl group using methyl iodide in the presence of a base such as sodium hydride.
Propargylation: The next step involves the introduction of the prop-2-yn-1-yl group. This is achieved through a propargylation reaction using propargyl bromide and a suitable base like potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may bind to neurotransmitter receptors in the brain, altering their activity and leading to changes in neural signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidin-4-amine: Lacks the prop-2-yn-1-yl group, resulting in different chemical reactivity and biological activity.
N-(prop-2-YN-1-YL)piperidin-4-amine: Lacks the methyl group, which affects its overall stability and interaction with molecular targets.
Uniqueness
1-Methyl-N-(prop-2-YN-1-YL)piperidin-4-amine hydrochloride is unique due to the presence of both the methyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H18Cl2N2 |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
1-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-6-10-9-4-7-11(2)8-5-9;;/h1,9-10H,4-8H2,2H3;2*1H |
Clave InChI |
ADGQSYNKFCBVIN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NCC#C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



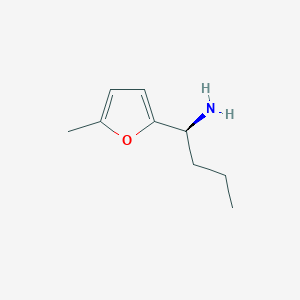

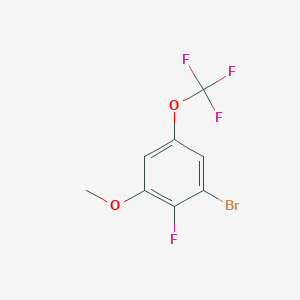
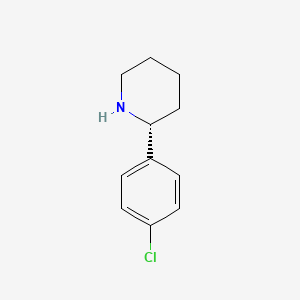
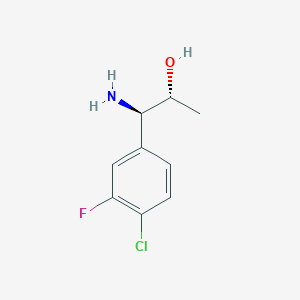
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
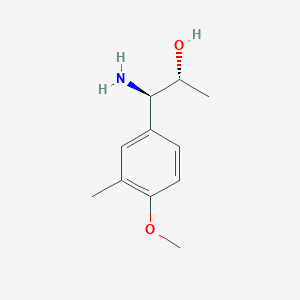

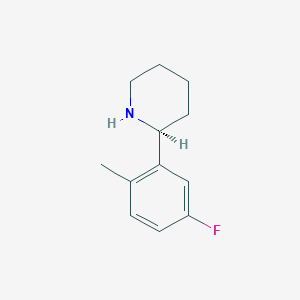
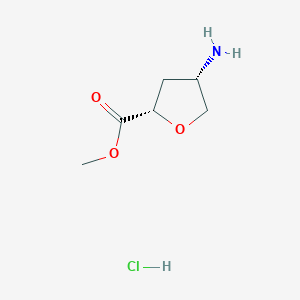
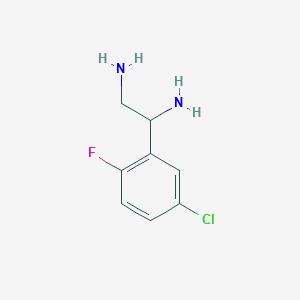

![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
